molecular formula C17H15FN2O2S B2467416 2-fluoro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868370-46-1

2-fluoro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2467416
CAS No.: 868370-46-1
M. Wt: 330.38
InChI Key: XAMYBKOKFGDLNL-ZPHPHTNESA-N
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Description

The compound 2-fluoro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide features a benzothiazole core fused with a 2,3-dihydro ring system. Key structural elements include:

  • Substituents: A 2-fluoro group on the benzamide moiety, a 4-methoxy group, and 3,7-dimethyl groups on the benzothiazole ring.
  • Tautomerism: The (2Z)-configuration stabilizes the thione tautomer, as evidenced by spectral absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in related compounds .
  • Synthesis: Likely derived from hydrazinecarbothioamide precursors via cyclization, analogous to triazole-thione synthesis in .

Properties

IUPAC Name

2-fluoro-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S/c1-10-8-9-13(22-3)14-15(10)23-17(20(14)2)19-16(21)11-6-4-5-7-12(11)18/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMYBKOKFGDLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC=CC=C3F)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-fluoro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The fluorine atom can be substituted with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-fluoro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Table 1: Structural and Physical Properties of Analogs
Compound Name Molecular Formula Molecular Weight Key Substituents IR Features (C=S/C=O) References
Target Compound C₁₈H₁₆FN₂O₂S 358.40* 2-F, 4-OMe, 3,7-Me C=S: ~1250 cm⁻¹ (expected)
4-methanesulfonyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide C₁₈H₁₈N₂O₄S₂ 390.48 4-SO₂Me, 4-OMe, 3,7-Me C=S: ~1255 cm⁻¹
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide C₂₄H₂₀N₂O₂S 400.49 4-Me, 3-(2-OMePh), 4-Ph C=O: 1663–1682 cm⁻¹
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide C₁₇H₁₄FN₂O₂S 330.40 4-F, 3-Et, 2-OMe

*Calculated based on formula.

Key Observations :

  • Electron-Withdrawing Groups (EWG) : The 2-fluoro substituent in the target compound enhances electrophilicity compared to methanesulfonyl (SO₂Me) in , which may influence reactivity or binding interactions.
  • Tautomer Stability : All analogs exhibit thione tautomer dominance, confirmed by IR absence of S-H stretches .

Spectral and Crystallographic Comparisons

  • IR Spectroscopy : The target compound’s C=S stretch (~1250 cm⁻¹) aligns with triazole-thiones in (1247–1255 cm⁻¹) . In contrast, hydrazinecarbothioamides (e.g., ) show C=O stretches at 1663–1682 cm⁻¹, absent in cyclized products.
  • Crystal Packing : Analog displays dihedral angles of 121.34° between benzamide and thiazole rings, while substituents like 4-fluoro in may alter π-stacking or hydrogen bonding.

Biological Activity

2-fluoro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound that belongs to the class of benzothiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by recent research findings and data.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with a fluorine atom and a methoxy group. Its molecular formula is C16H17FN2OS, and it has a molecular weight of approximately 302.38 g/mol. The structural characteristics contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted the potential of benzothiazole derivatives in various therapeutic areas:

  • Anticancer Activity : Benzothiazole derivatives have shown promise in inhibiting the proliferation of cancer cells. For instance, compounds similar to this compound have been evaluated against human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). These studies typically utilize assays like MTT to assess cell viability and proliferation.
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Research indicates that benzothiazole derivatives can modulate inflammatory cytokines like IL-6 and TNF-α in macrophages, which are critical in inflammation pathways.
  • Mechanistic Insights : Studies have shown that certain benzothiazole derivatives can inhibit key signaling pathways involved in cancer progression, such as the AKT and ERK pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeAssessed Cell LinesMethodologyKey Findings
AnticancerA431, A549MTT AssaySignificant inhibition of cell proliferation observed
Anti-inflammatoryRAW264.7ELISAReduced levels of IL-6 and TNF-α
Apoptosis InductionA431, A549Flow CytometryIncreased apoptosis rates at specific concentrations

Case Studies

  • Study on Dual Action : A recent study focused on a series of benzothiazole derivatives found that one compound significantly inhibited the proliferation of A431 and A549 cells while also decreasing inflammatory cytokine levels. This dual action positions benzothiazole derivatives as promising candidates for cancer therapy combined with anti-inflammatory effects .
  • Mechanistic Study : Another research highlighted that specific modifications in the benzothiazole structure enhance anticancer properties by targeting multiple signaling pathways simultaneously. These modifications led to improved efficacy in inhibiting tumor growth in vitro .

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